2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Vue d'ensemble

Description

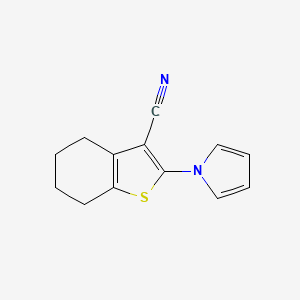

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that features a pyrrole ring fused to a tetrahydrobenzothiophene moiety with a nitrile group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(1H-pyrrol-1-yl)aniline with a suitable thiophene derivative under acidic or basic conditions can lead to the formation of the desired compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-nitrogen bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exhibit promising anticancer properties. For instance, the synthesis of various fused pyrimidines from this compound has been reported, which are evaluated for their cytotoxic effects against cancer cell lines. The structures of these synthesized compounds were confirmed through microanalytical and spectral data .

Neuroprotective Effects

Research has demonstrated that compounds similar to this compound can interact with neuroreceptors and exhibit neuroprotective effects. These interactions suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various heterocyclic systems through reactions with different reagents such as sodium ethoxide and hydrazine hydrate . This capability makes it valuable in the development of new chemical entities in drug discovery.

Synthesis of Thiophene Derivatives

The Gewald reaction is one notable method where this compound can be employed to synthesize substituted thiophenes . These derivatives have been documented for their biological activities and potential utility in pharmaceuticals.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrrole and benzothiophene derivatives, such as:

- 2-(1H-pyrrol-1-yl)aniline

- Pyrrolo[1,2-a]pyrazine derivatives

- Pyrrolo[1,2-a]quinoxalin-4(5H)-ones

Uniqueness

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific combination of a pyrrole ring, a tetrahydrobenzothiophene moiety, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₂N₂S

- CAS Number : 26176-18-1

- Molecular Weight : 232.31 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and HCV, with IC₅₀ values indicating their potency in inhibiting viral replication .

- Anticancer Potential : The compound has been evaluated for anticancer activity against several cancer cell lines. In vitro studies have shown that certain analogs exhibit significant cytotoxicity against human cancer cells, with IC₅₀ values ranging from 0.071 μM to 0.164 μM for various derivatives .

- Dopamine Receptor Modulation : Some studies have indicated that compounds similar to this compound may act as selective agonists for dopamine receptors, particularly D3 receptors. This receptor modulation is critical in the treatment of neurological disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH₃) | Increase anticancer activity |

| Electron-withdrawing groups (e.g., -F) | Decrease activity |

| Alkyl substitutions at specific positions | Varying effects on receptor binding and cytotoxicity |

These modifications help optimize the compound's therapeutic potential by enhancing its selectivity and potency.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antiviral Efficacy Against HIV : A study demonstrated that a derivative exhibited an EC₅₀ of 3.98 μM against HIV type 1 with a high therapeutic index (CC₅₀/EC₅₀ > 105). This suggests a promising avenue for developing new antiviral agents based on this scaffold .

- Cytotoxicity in Cancer Models : In a comparative study against standard chemotherapeutics like doxorubicin, some derivatives showed superior activity against HeLa and K562 cell lines with IC₅₀ values significantly lower than those of reference drugs .

- Dopamine Receptor Studies : Research into the modulation of D3 dopamine receptors revealed that certain analogs promote β-arrestin translocation effectively while minimizing D2 receptor antagonism, which is crucial for reducing side effects in neuropharmacological applications .

Propriétés

IUPAC Name |

2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c14-9-11-10-5-1-2-6-12(10)16-13(11)15-7-3-4-8-15/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTJBWKQAIWNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351949 | |

| Record name | 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26176-18-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.